7-Iodoquinoxalin-2-ol
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Overview
Description
7-Iodoquinoxalin-2-ol is a heterocyclic compound with the molecular formula C8H5IN2O. It is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound known for its versatile applications in pharmaceuticals and industrial chemistry . The compound is characterized by the presence of an iodine atom at the 7th position and a hydroxyl group at the 2nd position on the quinoxaline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Iodoquinoxalin-2-ol typically involves the iodination of quinoxalin-2-ol. One common method is the reaction of quinoxalin-2-ol with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: 7-Iodoquinoxalin-2-ol can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to a carbonyl group or reduced to a hydrogen atom.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products Formed:
- Substituted quinoxalines
- Quinoxaline ketones or alcohols
- Coupled products with various aromatic or aliphatic groups
Scientific Research Applications
7-Iodoquinoxalin-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 7-Iodoquinoxalin-2-ol is not fully understood. it is believed to exert its effects by interacting with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Quinoxalin-2-ol: Lacks the iodine atom, making it less reactive in certain substitution reactions.
7-Bromoquinoxalin-2-ol: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and biological activity.
7-Chloroquinoxalin-2-ol: Contains a chlorine atom, which affects its chemical and biological properties differently compared to the iodine derivative.
Uniqueness: 7-Iodoquinoxalin-2-ol is unique due to the presence of the iodine atom, which enhances its reactivity in substitution and coupling reactions.
Properties
IUPAC Name |
7-iodo-1H-quinoxalin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5IN2O/c9-5-1-2-6-7(3-5)11-8(12)4-10-6/h1-4H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHMHZJVAZGRYRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1I)NC(=O)C=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5IN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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